REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][C:6]#[N:7])C.[NH2:11][C:12]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:13]=1[CH:14]=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:20][C:18]1[CH:19]=[C:12]2[C:13]([CH:14]=[C:5]([C:6]#[N:7])[CH:4]=[N:11]2)=[CH:16][CH:17]=1 |f:2.3|
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Name
|
|
Quantity
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1.8 mL
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Type
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reactant
|
Smiles
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C(C)OC(CC#N)OCC
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=O)C=CC(=C1)Br
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Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
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Type
|
TEMPERATURE
|
Details
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under reflux
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Type
|
CUSTOM
|
Details
|
for 3 h
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Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in a small amount of DMF
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Type
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ADDITION
|
Details
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diluted with chloroform
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Type
|
WASH
|
Details
|
washed with aq. sodium bicarbonate solution
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with chloroform
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (0-3% methanol in dichloromethane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(C=NC2=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |